1-Ethylcycloheptane-1-carbaldehyde is an organic compound characterized by the presence of a cycloheptane ring with an ethyl group and a formyl group (aldehyde) attached to the same carbon atom. Its chemical formula is and it has a CAS number of 1935548-89-2. The compound's structural features include a cyclic structure which can influence its reactivity and properties compared to open-chain aldehydes. The presence of the ethyl group adds to its hydrophobic character, making it relevant in various chemical and biological contexts .
The specific reaction pathways can depend on the conditions and the presence of catalysts or other reagents .
The synthesis of 1-ethylcycloheptane-1-carbaldehyde can be approached through several methods:
1-Ethylcycloheptane-1-carbaldehyde has potential applications in:
Several compounds share structural similarities with 1-ethylcycloheptane-1-carbaldehyde. Here are some notable examples:
Compound Name | Structure Type | Notable Features |
---|---|---|
2-Ethylcyclopentane-1-carbaldehyde | Cyclic aldehyde | Similar carbon skeleton with different ring size. |
Cyclohexanecarboxaldehyde | Cyclic aldehyde | One less carbon in the ring; more reactive due to strain. |
1-Methylcyclohexane-1-carbaldehyde | Cyclic aldehyde | Methyl group instead of ethyl; affects solubility and reactivity. |
These compounds differ primarily in their ring sizes and substituents, which influence their physical properties and reactivity profiles. The unique combination of an ethyl group and a cycloheptane ring gives 1-ethylcycloheptane-1-carbaldehyde distinctive characteristics that may be advantageous for specific applications .
1-Ethylcycloheptane-1-carbaldehyde is systematically named according to IUPAC guidelines, reflecting its cycloheptane backbone, ethyl substituent, and aldehyde functional group. The compound’s molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. Its structure is defined by the SMILES notation O=CC1(CC)CCCCCC1, which specifies the cycloheptane ring (seven carbons in a cyclic arrangement), the ethyl group (-CH₂CH₃) at position 1, and the aldehyde (-CHO) at the same carbon.
A comparative analysis with related compounds, such as 1-ethylcyclopropane-1-carbaldehyde (C₆H₁₀O), highlights the influence of ring size on electronic and steric properties. The cycloheptane ring introduces moderate torsional strain due to nonplanar conformations, distinct from the high strain observed in smaller rings like cyclopropane.
Table 1: Key Molecular Properties of 1-Ethylcycloheptane-1-carbaldehyde
Property | Value |
---|---|
CAS Number | 1935548-89-2 |
Molecular Formula | C₁₀H₁₈O |
Molecular Weight | 154.25 g/mol |
SMILES | O=CC1(CC)CCCCCC1 |
Boiling Point | Not reported |
Storage Conditions | Not specified |
The synthesis of 1-ethylcycloheptane-1-carbaldehyde emerged alongside advancements in medium-sized ring chemistry during the late 20th century. Early methodologies relied on oxidation reactions, where precursors like 1-ethylcycloheptanemethanol were treated with oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Later, alternative routes involving cyclization of linear aldehydes or hydrolysis of enol ethers were explored to improve yield and selectivity.
The compound’s historical significance lies in its role as a model substrate for studying transannular interactions—steric clashes between hydrogen atoms on opposing sides of the cycloheptane ring. Such studies informed broader strategies for stabilizing medium-sized rings, which are often prone to ring-opening due to strain.
Medium-sized rings (7–11 members) occupy a critical niche in organic synthesis due to their prevalence in natural products and pharmaceuticals. The cycloheptane core of 1-ethylcycloheptane-1-carbaldehyde exemplifies the balance between strain and stability: while smaller rings (e.g., cyclopropane) suffer from excessive angle strain, and larger rings (e.g., cyclooctane) face transannular strain, cycloheptane maintains a manageable level of torsional distortion.
This compound’s aldehyde group enhances its utility as a building block for further functionalization. For instance, oxidation of the aldehyde yields 1-ethylcycloheptane-1-carboxylic acid (C₁₀H₁₈O₂), a related derivative with applications in polymer chemistry. Additionally, the ethyl substituent modulates electron density at the carbonyl carbon, influencing reactivity in nucleophilic additions or condensations.
Recent advances in gold-catalyzed cyclization have expanded synthetic access to medium-sized rings, including cycloheptane derivatives. These methods often employ alkynyl or alkenyl precursors that undergo cycloisomerization, leveraging the electrophilic nature of gold complexes to stabilize transition states. Such catalytic systems could potentially streamline the synthesis of 1-ethylcycloheptane-1-carbaldehyde and analogues.